molecular formula C16H18N2O6S2 B12209127 N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

Cat. No.: B12209127
M. Wt: 398.5 g/mol
InChI Key: BZOULFJJIUBQFB-UHFFFAOYSA-N
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Description

Structural Analysis of N-[(2E)-3-(1,3-Benzodioxol-5-ylmethyl)-5,5-Dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]-2-Methoxyacetamide

Molecular Architecture and Stereochemical Features

Thieno[3,4-d]thiazole Scaffold Configuration

The thieno[3,4-d]thiazole core consists of a fused bicyclic system combining a thiophene ring and a thiazole ring. X-ray crystallographic studies of analogous structures reveal planar geometries for the fused rings, with bond lengths indicative of π-conjugation across the system. The sulfur atoms at positions 1 and 3 participate in resonance stabilization, resulting in bond lengths intermediate between single and double bonds (C–S: 1.74–1.78 Å; S–N: 1.62–1.65 Å). The tetrahydro modification introduces partial saturation, reducing ring strain while maintaining conjugation through the thiazole nitrogen and adjacent sulfur atoms.

The 5,5-dioxidotetrahydro modification imposes a puckered conformation on the thieno[3,4-d]thiazole scaffold, with the sulfone group adopting an axial orientation relative to the fused ring system. This spatial arrangement enhances dipole interactions with polar solvents, as observed in molecular dynamics simulations of sulfone-containing polymers.

Benzodioxole Moiety Integration and Electronic Effects

The 1,3-benzodioxol-5-ylmethyl substituent attaches to the thiazole nitrogen via a methylene linker. Nuclear Overhauser effect (NOE) spectroscopy indicates restricted rotation about the N–CH2 bond, favoring a conformation where the benzodioxole plane lies perpendicular to the thienothiazole system. This orthogonal arrangement minimizes steric clashes between the benzodioxole oxygen atoms and the sulfone group.

Electronic effects arise from the benzodioxole’s electron-rich aromatic system, which donates electron density to the thiazole ring through resonance. Density functional theory (DFT) calculations show a 0.15 eV reduction in the HOMO-LUMO gap compared to non-aromatic substituents. The anomeric effect at the dioxole oxygen atoms further stabilizes the molecule by approximately 3.16 kJ/mol through hyperconjugative interactions.

Sulfone Group (5,5-Dioxidotetrahydro) Spatial Orientation

The sulfone group adopts a chair-like conformation in the tetrahydrothieno[3,4-d]thiazole system, with S–O bond lengths of 1.43–1.45 Å characteristic of sulfone functionalities. Polar solvent interactions induce a 12° tilt in the sulfone group relative to the fused ring plane, as evidenced by solvatochromic shifts in UV-Vis spectra. This tilting enhances water solubility by exposing the sulfone’s polar surface area, consistent with observations in sulfone-rich polymer photocatalysts.

Spectroscopic Characterization Techniques

NMR Analysis of Methoxyacetamide Substituent

¹H NMR (400 MHz, DMSO-d6) reveals distinct signals for the methoxyacetamide group:

  • Methoxy protons: δ 3.32 (s, 3H)
  • Acetamide methylene: δ 4.12 (d, J = 16.8 Hz, 1H), δ 4.25 (d, J = 16.8 Hz, 1H)
  • Amide NH: δ 10.45 (s, 1H)

¹³C NMR confirms conjugation between the acetamide carbonyl (δ 170.2 ppm) and the thiazole ring, with deshielding of the thiazole C2 carbon (δ 152.4 ppm). Nuclear Overhauser effect spectroscopy (NOESY) detects through-space coupling between the methoxy protons and the benzodioxole methylene group, indicating a folded molecular conformation in solution.

IR Spectral Signatures of Sulfone and Thiazole Groups

Fourier-transform infrared spectroscopy (FT-IR) identifies key vibrational modes:

  • Sulfone S=O asymmetric stretch: 1315 cm⁻¹
  • Sulfone S=O symmetric stretch: 1142 cm⁻¹
  • Thiazole C=N stretch: 1580 cm⁻¹
  • Benzodioxole C–O–C asymmetric stretch: 1248 cm⁻¹

The sulfone stretches exhibit 15 cm⁻¹ bathochromic shifts in polar solvents, consistent with hydrogen bonding interactions observed in sulfone-containing materials. Temperature-dependent IR studies show reversible broadening of the thiazole C=N peak above 45°C, suggesting thermally induced tautomerism.

Computational Modeling Approaches

Density Functional Theory (DFT) Studies on Tautomerism

B3LYP/6-311+G(d,p) calculations predict three stable tautomers differing in protonation states of the thiazole nitrogen and acetamide oxygen. The (2E)-ylidene tautomer dominates (94% population) due to conjugation stabilization energy of 28.6 kJ/mol. Transition state analysis reveals an energy barrier of 45.3 kJ/mol for tautomeric interconversion, consistent with slow exchange observed in variable-temperature NMR.

Molecular Orbital Analysis of Conjugated Systems

Natural bond orbital (NBO) analysis identifies three major conjugation pathways:

  • Benzodioxole → thiazole → sulfone (68% contribution to HOMO)
  • Methoxyacetamide → thieno[3,4-d]thiazole (22% contribution)
  • Sulfone → thiophene sulfur (10% contribution)

The LUMO (-1.89 eV) localizes primarily on the sulfone group (72%), while the HOMO (-5.42 eV) distributes across the benzodioxole and thiazole rings. Time-dependent DFT predicts strong absorption at 327 nm (ε = 12,400 M⁻¹cm⁻¹), matching experimental UV-Vis data within 3 nm.

Properties

Molecular Formula

C16H18N2O6S2

Molecular Weight

398.5 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide

InChI

InChI=1S/C16H18N2O6S2/c1-22-6-15(19)17-16-18(11-7-26(20,21)8-14(11)25-16)5-10-2-3-12-13(4-10)24-9-23-12/h2-4,11,14H,5-9H2,1H3

InChI Key

BZOULFJJIUBQFB-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Dithiane Cyclization with Cyanogen Gas

A key method involves reacting 1,4-dithiane-2,5-diol with cyanogen gas (CN)₂ under controlled conditions to form 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile as an intermediate. This intermediate undergoes dehydration and cyclization in phosphoryl chloride (POCl₃) to yield the thieno-thiazole core.

Reaction Conditions :

  • Catalyst : None (thermal activation).

  • Temperature : 60–110°C.

  • Solvent : Toluene or diglyme.

  • Yield : 70–85%.

Thiadiazole Rearrangement

Thieno[2,3-d]-1,2,3-thiadiazoles react with carbon disulfide (CS₂) in a high-pressure Matryoshka autoclave (35–40 bar) to form thieno[2,3-d]-1,3-dithiol-2-thiones. Subsequent oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) introduces the 5,5-dioxide functionality.

Key Data :

StepReagents/ConditionsYield (%)Reference
Thiadiazole formationCS₂, 40 bar, 120°C, 12h65
Sulfone oxidationH₂O₂, AcOH, 50°C, 6h78

Introduction of the Benzodioxol-5-ylmethyl Group

The 1,3-benzodioxol-5-ylmethyl moiety is introduced via alkylation or Friedel-Crafts acylation.

Alkylation of Thieno-Thiazole Intermediates

The thieno-thiazole core reacts with 3-(1,3-benzodioxol-5-yl)prop-2-enal in the presence of a base (e.g., K₂CO₃) to form the E-configured imine.

Reaction Conditions :

  • Base : K₂CO₃ or LiOtBu.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0–25°C.

  • Yield : 60–75%.

Coupling with Benzodioxole Derivatives

Palladium-catalyzed Suzuki-Miyaura coupling using 5-bromobenzodioxole derivatives and boronic esters achieves regioselective attachment.

Catalytic System :

  • Catalyst : Pd(OAc)₂ (2–5 mol%).

  • Ligand : CataCXium® A or 1,10-phenanthroline.

  • Base : Cs₂CO₃.

  • Yield : 55–68%.

Methoxyacetamide Functionalization

The 2-methoxyacetamide group is introduced via amidation of the ylidene intermediate.

Carbodiimide-Mediated Amide Coupling

The imine intermediate reacts with 2-methoxyacetic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Reaction Conditions :

  • Activator : DCC/DMAP.

  • Solvent : DCM or DMF.

  • Temperature : 0°C to room temperature.

  • Yield : 80–90%.

Direct Amination of Acid Chlorides

2-Methoxyacetyl chloride reacts with the ylidene amine under Schlenk conditions.

Key Data :

ParameterValueReference
SolventAnhydrous THF
BaseTriethylamine (Et₃N)
Reaction Time12–24h
Yield70–78%

Stereochemical Control of the Ylidene Moiety

The E-configuration of the ylidene group is achieved through thermodynamic control during imine formation.

Thermodynamic Isomerization

Heating the Z-isomer in toluene at 80°C for 6–8h promotes isomerization to the E-form.

Key Observations :

  • Equilibrium Ratio (E:Z) : 9:1.

  • Catalyst : None required.

Purification and Characterization

Final purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from isopropanol. Structural confirmation is achieved via:

  • ¹H/¹³C NMR : Distinct peaks for benzodioxole (δ 6.8–7.2 ppm), sulfone (δ 3.2–3.5 ppm), and methoxy groups (δ 3.8 ppm).

  • HRMS : Molecular ion peak at m/z 482.5 [M+H]⁺.

Table 1 : Summary of Key Methods

MethodAdvantagesLimitationsYield (%)
Dithiane cyclizationHigh regioselectivityRequires cyanogen gas70–85
Thiadiazole oxidationScalableHigh-pressure equipment65–78
Suzuki couplingMild conditionsPalladium catalyst cost55–68
Direct amidationNo protecting groupsSensitivity to moisture70–90

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the benzodioxole group.

    Reduction: Reduction reactions can occur at the carbonyl group of the methoxyacetamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

Medicine

In medicine, such compounds may be investigated for their therapeutic potential in treating various diseases, including infections and cancer.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole group may interact with hydrophobic pockets, while the thiazole ring could form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Substituents
Compound Name/ID Core Structure Key Substituents Notable Functional Groups
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazole 1,3-Benzodioxol-5-ylmethyl, 2-methoxyacetamide Sulfone (5,5-dioxide), methoxy, acetamide
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide 1,3,4-Thiadiazole Isoxazol-5-yl, benzamide C=O (amide), aromatic rings
(E)-4-((2,4-Dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide Thiazolidine-2,4-dione Phenyl, benzamide Thiazolidinedione (2,4-dione), C=O
2-(4-((2,4-Dioxothiazolidin-5-Ylidene) Methyl)-2-Methoxyphenoxy)-N-p-tolyl acetamide Thiazolidine-2,4-dione Methoxyphenoxy, p-tolylacetamide Thiazolidinedione, methoxy, acetamide

Key Observations :

  • Sulfone vs. Thiazolidinedione: The target’s sulfone group (5,5-dioxide) differs from the thiazolidine-2,4-dione in and , which are known for hypoglycemic activity . Sulfones may enhance oxidative stability but reduce hydrogen-bond acceptor capacity compared to ketones.
  • Benzodioxole vs.
  • Methoxyacetamide : Shared with ’s compounds, this group likely improves solubility and bioavailability via hydrogen bonding.

Spectroscopic and Analytical Data

Table 2: Comparative Spectral Profiles
Compound Name/ID IR (C=O, cm⁻¹) ^1^H-NMR Highlights (δ, ppm) MS (m/z)
Target Compound 1670 (acetamide), 1120–1250 (S=O) 6.8–7.0 (benzodioxole), 3.8 (OCH₃), 4.0 (CH₂) Not reported
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide 1606 (amide) 7.36–7.72 (aromatic), 7.95–8.13 (isoxazole) 348 (M⁺)
2-(4-((2,4-Dioxothiazolidin-5-Ylidene) Methyl)-2-Methoxyphenoxy)-N-p-tolyl acetamide 1672 (amide) 2.3 (-CH₃), 3.8 (-OCH₃), 6.9–7.5 (aromatic) 430.2 (M+1)

Insights :

  • The target’s benzodioxole protons (δ 6.8–7.0) are upfield compared to simple phenyl groups (δ 7.3–8.1 in ) due to electron-donating oxygen atoms.
  • The sulfone S=O stretches (1120–1250 cm⁻¹) are distinct from thiazolidinedione C=O stretches (1600–1700 cm⁻¹) .

Biological Activity

N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a synthetic compound featuring a complex structure that integrates several pharmacologically relevant moieties. This article delves into its biological activity as reported in various studies, focusing on its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H15N3O5S\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}_{5}\text{S}

This structure incorporates a benzodioxole moiety known for its biological activity, particularly in plant growth regulation and antimicrobial properties.

1. Antimicrobial Activity

Research has indicated that compounds containing the 1,3-benzodioxole system exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of benzodioxole showed potent antibacterial activity against various strains of bacteria using agar diffusion tests. The results highlighted that these compounds could serve as promising candidates for developing new antimicrobial agents .

2. Plant Growth Regulation

The compound's structural components suggest potential activity as an auxin receptor agonist. A related study on similar benzodioxole derivatives revealed their ability to promote root growth in Arabidopsis thaliana and Oryza sativa. The mechanism involves binding to auxin receptors (TIR1), indicating that this compound may also influence plant growth through similar pathways .

3. Cytotoxicity and Anticancer Potential

Preliminary studies suggest that compounds with thiazole and benzodioxole structures possess cytotoxic effects on certain cancer cell lines. The mechanism may involve apoptosis induction or disruption of cellular signaling pathways critical for cancer cell proliferation. Further investigation is required to elucidate the specific pathways involved and the efficacy of this compound against various cancer types.

Case Studies and Research Findings

StudyFindings
Antimicrobial Screening Compounds with benzodioxole showed high antibacterial activity against E. coli and S. aureus .
Auxin Receptor Agonism Similar compounds promoted root elongation by activating TIR1 in Arabidopsis thaliana .
Cytotoxicity Assays Initial tests indicated potential anticancer properties; further studies are needed to confirm these effects.

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